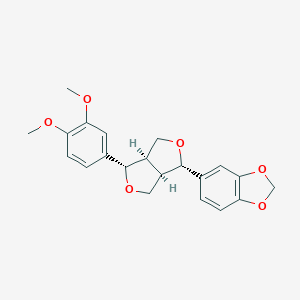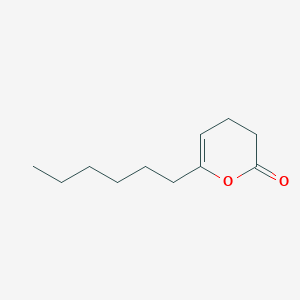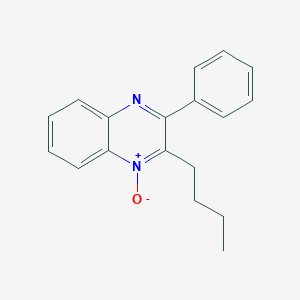
2-Butyl-3-phenylquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-phenylquinoxaline 1-oxide, also known as BQNO, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a redox-cycling agent that can generate reactive oxygen species, which makes it an important tool in studying oxidative stress and related biological processes.
Mécanisme D'action
2-Butyl-3-phenylquinoxaline 1-oxide acts as a redox-cycling agent, which means that it can generate reactive oxygen species by cycling between its oxidized and reduced forms. This process can lead to the formation of superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells.
Effets Biochimiques Et Physiologiques
2-Butyl-3-phenylquinoxaline 1-oxide has been shown to induce apoptosis, or programmed cell death, in cancer cells by increasing oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-3-phenylquinoxaline 1-oxide has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butyl-3-phenylquinoxaline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which can be useful in studying the role of oxidative stress in various biological processes. However, one limitation of using 2-Butyl-3-phenylquinoxaline 1-oxide is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
1. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in combination with other anti-cancer agents to enhance their efficacy.
2. Studying the effects of 2-Butyl-3-phenylquinoxaline 1-oxide on mitochondrial function and metabolism.
3. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in the treatment of inflammatory diseases.
4. Developing new derivatives of 2-Butyl-3-phenylquinoxaline 1-oxide with improved efficacy and reduced toxicity.
5. Investigating the role of 2-Butyl-3-phenylquinoxaline 1-oxide in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles.
In conclusion, 2-Butyl-3-phenylquinoxaline 1-oxide is a chemical compound that has been extensively used in scientific research for its ability to induce oxidative stress and related biological processes. It has been shown to have anti-cancer and anti-inflammatory effects, and its potential use in combination with other agents and in the treatment of various diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-Butyl-3-phenylquinoxaline 1-oxide involves the reaction of 2-nitrophenylquinoxaline with butyllithium, followed by reduction with sodium borohydride. The resulting product is then oxidized with lead tetraacetate to yield 2-Butyl-3-phenylquinoxaline 1-oxide.
Applications De Recherche Scientifique
2-Butyl-3-phenylquinoxaline 1-oxide has been extensively used in scientific research as a tool to study oxidative stress and related biological processes. It has been shown to induce oxidative stress in various cell types, including cancer cells, and has been used to investigate the role of oxidative stress in cancer development and progression.
Propriétés
Numéro CAS |
18992-52-4 |
|---|---|
Nom du produit |
2-Butyl-3-phenylquinoxaline 1-oxide |
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-butyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C18H18N2O/c1-2-3-12-17-18(14-9-5-4-6-10-14)19-15-11-7-8-13-16(15)20(17)21/h4-11,13H,2-3,12H2,1H3 |
Clé InChI |
DZUHUEZBEVSMLZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
SMILES canonique |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
Synonymes |
2-Butyl-3-phenylquinoxaline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



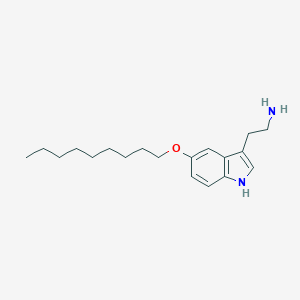
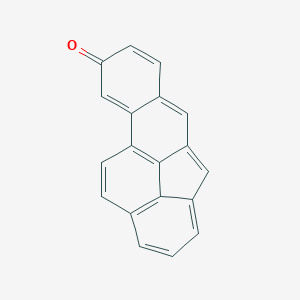
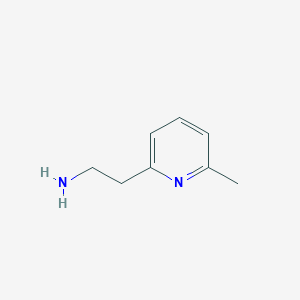
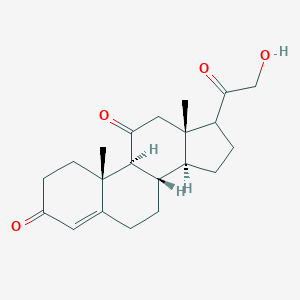
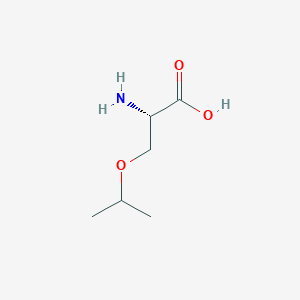
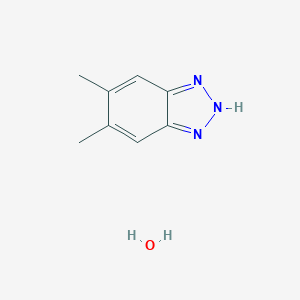
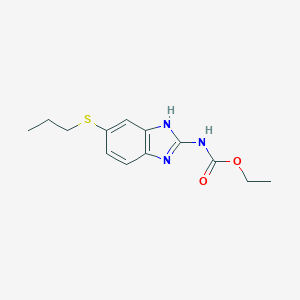
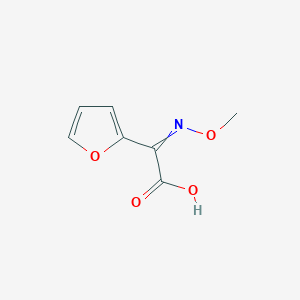

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)

